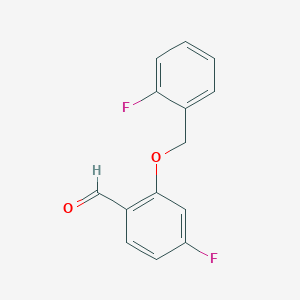

4-Fluoro-2-((2-fluorobenzyl)oxy)benzaldehyde

説明

4-Fluoro-2-((2-fluorobenzyl)oxy)benzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted with a fluorine atom at the para position and a 2-fluorobenzyloxy group at the ortho position. Its synthesis typically involves the oxidation of benzylic alcohols or nucleophilic substitution reactions, though yields are modulated by steric and electronic effects of substituents .

特性

IUPAC Name |

4-fluoro-2-[(2-fluorophenyl)methoxy]benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c15-12-6-5-10(8-17)14(7-12)18-9-11-3-1-2-4-13(11)16/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOPSVGPASLJTKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=C(C=CC(=C2)F)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-((2-fluorobenzyl)oxy)benzaldehyde typically involves the reaction of 4-fluorobenzaldehyde with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures (around 60°C) for several hours .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is purified using techniques such as column chromatography .

化学反応の分析

Types of Reactions

4-Fluoro-2-((2-fluorobenzyl)oxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

Oxidation: 4-Fluoro-2-((2-fluorobenzyl)oxy)benzoic acid.

Reduction: 4-Fluoro-2-((2-fluorobenzyl)oxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

4-Fluoro-2-((2-fluorobenzyl)oxy)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.

Industry: It is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 4-Fluoro-2-((2-fluorobenzyl)oxy)benzaldehyde is primarily related to its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atoms can enhance the compound’s stability and binding affinity to its targets .

類似化合物との比較

Key Structural Differences :

| Compound | Substituents | Key Effects |

|---|---|---|

| Target Compound | 4-F, 2-(2-F-benzyloxy) | High electron deficiency; steric hindrance from ortho-benzyloxy group |

| 4-Fluorobenzaldehyde | 4-F only | Simpler structure; higher synthetic yields (96% under optimized conditions) |

| 5-((2-F-BzO)oxy)-2-OH-benzaldehyde | 2-OH, 5-(2-F-benzyloxy) | Enhanced polarity but lower thermal stability |

Physical and Chemical Properties

- Lipophilicity: The 2-fluorobenzyloxy group increases logP compared to non-fluorinated analogs, enhancing membrane permeability in bioactive molecules .

- Thermal Stability : Fluorine’s electron-withdrawing nature stabilizes the aldehyde group against oxidation, as seen in 4-fluoro-2-(trifluoromethyl)benzaldehyde’s commercial viability in high-temperature applications .

- Purity and Handling : 4-Fluorobenzaldehyde derivatives typically achieve >95% purity (HPLC), though ortho-substituted variants may require advanced purification techniques due to byproduct formation .

Market and Industrial Relevance

- 4-Fluoro-2-(trifluoromethyl)benzaldehyde : A closely related compound, it dominates the fluorinated benzaldehyde market with projected growth driven by demand in pharmaceuticals and agrochemicals .

- Cost Considerations : Ortho-fluorinated derivatives are costlier (e.g., $300–$850/g for 4-fluorobenzaldehyde) due to lower yields and complex purification .

生物活性

4-Fluoro-2-((2-fluorobenzyl)oxy)benzaldehyde is an organic compound with significant potential in medicinal chemistry due to its unique structural properties. The presence of fluorine atoms enhances its lipophilicity and bioavailability, making it a candidate for various biological activities, including anti-inflammatory and anti-tumor effects. This article reviews the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₁F₂O₂

- Molecular Weight : Approximately 246.23 g/mol

- Functional Groups : Benzaldehyde and fluorinated benzyl ether

The compound's structure allows for significant interactions with biological macromolecules, which may be mediated through hydrogen bonding or π-π stacking due to its aromatic nature.

Biological Activity Overview

Research indicates that 4-Fluoro-2-((2-fluorobenzyl)oxy)benzaldehyde exhibits various biological activities, primarily focusing on its potential as an anti-cancer agent and enzyme inhibitor.

1. Anti-Cancer Activity

Several studies have investigated the anti-cancer properties of similar fluorinated compounds. For instance, compounds with analogous structures have shown promising results against various cancer cell lines:

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A91 | Diabetic Rat Model | 5.0 | |

| Compound B | MDA-MB-231 (Breast Cancer) | 6.23 | |

| Compound C | PC3 (Prostate Cancer) | 5.64 |

These results suggest that the incorporation of fluorine into the structure can enhance the cytotoxicity against specific cancer types.

2. Enzyme Inhibition

The mechanism of action for 4-Fluoro-2-((2-fluorobenzyl)oxy)benzaldehyde may involve inhibition of key enzymes involved in cancer progression and inflammation. For example, compounds structurally related to this benzaldehyde have been shown to inhibit specific cytochrome P450 isoforms, which play a crucial role in drug metabolism and synthesis of bioactive molecules.

Study on Anti-Tumor Activity

In a recent study, researchers evaluated the efficacy of a series of fluorinated benzaldehydes in inhibiting tumor growth in vitro and in vivo. The study highlighted that:

- Treatment Protocol : Mice were treated with varying doses of the compound.

- Results : Significant reduction in tumor size was observed at doses above 10 mg/kg.

- Mechanism : The compound was found to induce apoptosis in cancer cells, evidenced by increased levels of caspase-3 activity.

Study on Enzyme Interaction

Another study focused on the interaction between 4-Fluoro-2-((2-fluorobenzyl)oxy)benzaldehyde and specific enzymes:

- Enzyme Targeted : CYP450 isoforms

- Findings : The compound exhibited strong inhibitory effects on CYP3A4 and CYP2D6, leading to altered drug metabolism profiles in treated subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。